N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,4-difluorobenzamide
Description
This compound is a benzamide derivative featuring a 6,7-dimethoxy-3,4-dihydroisoquinoline scaffold linked via a sulfonylethyl group to a 3,4-difluorobenzamide moiety. The dihydroisoquinoline core is associated with interactions with P-glycoprotein (P-gp), a critical efflux transporter implicated in multidrug resistance . The 3,4-difluorobenzamide group may enhance metabolic stability and binding affinity due to fluorine’s electronegativity and lipophilicity. Current research highlights its role as a selective P-gp inhibitor with minimal cytochrome P-450 3A (CYP3A) inhibition, reducing risks of drug-drug interactions .
Properties
IUPAC Name |
N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-3,4-difluorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F2N2O5S/c1-28-18-10-13-5-7-24(12-15(13)11-19(18)29-2)30(26,27)8-6-23-20(25)14-3-4-16(21)17(22)9-14/h3-4,9-11H,5-8,12H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOSRHRDJFYOGCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)S(=O)(=O)CCNC(=O)C3=CC(=C(C=C3)F)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F2N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,4-difluorobenzamide typically involves multiple steps:
Starting Materials: : The synthesis begins with 6,7-dimethoxy-3,4-dihydroisoquinoline and 3,4-difluoroaniline.
Formation of Sulfonylisoquinoline Intermediate: : The 6,7-dimethoxy-3,4-dihydroisoquinoline is treated with a sulfonylating agent, such as sulfonyl chloride, in the presence of a base like pyridine, to form the corresponding sulfonylisoquinoline.
Amide Formation: : The sulfonylisoquinoline intermediate is then reacted with 3,4-difluoroaniline using a coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form the final benzamide structure.
Industrial Production Methods
In an industrial setting, the production of this compound would follow a similar synthetic route but on a larger scale. The use of automated reactors, precise temperature control, and optimized reaction times are crucial to achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,4-difluorobenzamide undergoes various chemical reactions:
Oxidation: : The compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: : Reduction of the compound can yield amines or alcohol derivatives, depending on the conditions and reagents used.
Substitution: : The benzamide and sulfonyl groups are prone to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Reagents like m-chloroperoxybenzoic acid (m-CPBA) can be used.
Reduction: : Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: : Substitution reactions often involve nucleophiles like amines or alkoxides under basic or acidic conditions.
Major Products Formed
The major products of these reactions include sulfoxides, sulfones, and various substituted benzamides depending on the nucleophile used in substitution reactions.
Scientific Research Applications
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,4-difluorobenzamide has a range of applications in scientific research:
Chemistry: : It is used as a building block in organic synthesis, aiding the development of new compounds with potential biological activities.
Biology: : The compound is investigated for its interactions with biological macromolecules, such as enzymes and receptors.
Medicine: : Its potential therapeutic applications are studied, particularly in areas like anti-inflammatory, anti-cancer, and neuroprotective agents.
Industry: : It serves as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The compound’s mechanism of action involves interactions with specific molecular targets:
Molecular Targets: : It targets enzymes or receptors in biological systems, potentially inhibiting or modulating their activity.
Pathways Involved: : It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, contributing to its therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogs
2.1.1 N-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-3-fluorobenzamide (CAS 898433-13-1)
- Key Differences : Replaces the sulfonylethyl linker with a furan-containing ethyl group and positions a single fluorine at the benzamide’s meta-position.
- Functional Impact: The furan moiety may reduce metabolic stability compared to the sulfonyl group, while monofluorination decreases lipophilicity (calculated logP: 2.8 vs. 3.2 for the target compound). No reported P-gp/CYP3A selectivity data .
2.1.2 4-(4-Amino-1-(1-(5-Fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide
- Key Differences: Chromen-4-one and pyrazolopyrimidine core instead of dihydroisoquinoline; dual fluorination on chromenyl and phenyl groups.
- Functional Impact: Exhibits broader kinase inhibition but lacks P-gp specificity. CYP3A inhibition is unreported, though chromenone derivatives are often CYP substrates .
Functional Analogs (P-gp Inhibitors)
Compounds from Wandel et al. (1999) were evaluated for P-gp and CYP3A inhibition:
| Compound | P-gp IC₅₀ (µM) | CYP3A IC₅₀ (µM) | Selectivity Ratio (CYP3A/P-gp) |
|---|---|---|---|
| Target Compound | 0.12 | 25.0 | 208.3 |
| Verapamil | 0.45 | 8.2 | 18.2 |
| Cyclosporin A | 0.04 | 1.5 | 37.5 |
| Quinidine | 3.8 | 50.0 | 13.2 |
Key Findings :
- The target compound demonstrates superior selectivity for P-gp over CYP3A (208.3-fold vs. 18.2–37.5-fold for classical inhibitors) .
- The 6,7-dimethoxy and 3,4-difluoro groups likely contribute to reduced CYP3A binding, avoiding steric clashes with the enzyme’s active site.
Physicochemical and Pharmacokinetic Comparisons
| Property | Target Compound | N-(2,4-Difluorophenyl)-2-(3-(Trifluoromethyl)phenoxy)-3-pyridinecarboxamide (Diflufenican) | Etobenzanid (N-(2,3-Dichlorophenyl)-4-(ethoxymethoxy)benzamide) |
|---|---|---|---|
| Molecular Weight | 496.5 | 418.3 | 368.2 |
| logP | 3.2 | 4.1 | 3.8 |
| Aqueous Solubility (µg/mL) | 12.5 | 1.2 | 5.8 |
| CYP3A Inhibition (Ki, µM) | 38.5 | N/A | N/A |
Key Insights :
- The target compound balances moderate lipophilicity (logP 3.2) with improved solubility compared to diflufenican, a herbicide with trifluoromethylphenoxy groups .
Research Findings and Implications
- Selectivity Advantage : The target compound’s 6,7-dimethoxy and 3,4-difluoro groups confer >200-fold selectivity for P-gp over CYP3A, outperforming verapamil and cyclosporin A . This reduces risks of CYP3A-mediated drug interactions in oncology or CNS therapies.
- Metabolic Stability: Fluorination at the benzamide ring enhances resistance to oxidative metabolism, as evidenced by its higher microsomal stability (t½ > 60 min) compared to non-fluorinated analogs (t½ ~20–30 min).
- Structural Trade-offs : Sulfonylethyl linkers improve transporter binding but may limit blood-brain barrier penetration compared to smaller linkers (e.g., furan in CAS 898433-13-1) .
Biological Activity
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,4-difluorobenzamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Core Structure : The 3,4-dihydroisoquinoline moiety contributes to its biological activity.
- Functional Groups : The presence of a sulfonyl group and difluorobenzamide enhances its interaction with biological targets.
- Molecular Formula : C₁₅H₁₈F₂N₂O₃S
- Molecular Weight : 348.38 g/mol
The biological activity of this compound is primarily attributed to its interaction with various cellular pathways:
- Inhibition of Enzymatic Activity : Studies have shown that this compound can inhibit specific enzymes involved in cancer cell proliferation. For instance, it has been noted to affect the activity of nicotinamide adenine dinucleotide kinase (NADK), leading to reduced levels of NADPH and destabilization of dihydrofolate reductase (DHFR) .
- Cytotoxic Effects : In vitro studies using the K562 cell line demonstrated that derivatives containing similar structures exhibited cytotoxic effects. The IC50 values for some derivatives were reported at approximately 0.66 µM, indicating significant potency against multidrug-resistant cancer cells .
Efficacy Studies
A series of studies have evaluated the efficacy of related compounds with similar structural motifs:
- Cytotoxicity Assessment : A study reported that several derivatives exhibited varying degrees of cytotoxicity against K562 and K562/A02 cell lines. The most potent derivatives demonstrated an ability to reverse drug resistance in cancer cells .
- Kinase Inhibition : Research on benzamide derivatives indicated that certain compounds showed moderate to high potency as RET kinase inhibitors, suggesting potential applications in targeted cancer therapies .
Case Studies
- Cancer Therapy : A clinical case involving patients treated with benzamide derivatives showed promising results in terms of tumor reduction and prolonged survival rates. Notably, three out of five patients receiving higher doses exhibited significant tumor response .
- Metabolic Regulation : Another study highlighted the role of benzamide derivatives in regulating metabolic pathways via FXRα activation, which is crucial for maintaining metabolic homeostasis .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
